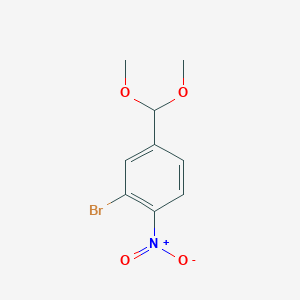

2-Bromo-4-dimethoxymethyl-nitrobenzene

描述

Contextualization within Halogenated Nitrobenzenes

2-Bromo-4-dimethoxymethyl-nitrobenzene is a polysubstituted aromatic compound belonging to the class of halogenated nitrobenzenes. This classification of organic molecules is characterized by a benzene (B151609) ring functionalized with at least one nitro group (-NO₂) and one halogen atom, in this case, bromine (-Br). Halogenated nitrobenzenes are significant precursors in the chemical industry and serve as foundational materials for a wide variety of products, including pesticides and pharmaceuticals. nih.gov

The chemical reactivity of these compounds is largely dictated by the electronic properties of their substituents. Both the nitro group and the halogen atom are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution reactions. britannica.com However, this electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution. Furthermore, the functional groups present offer distinct pathways for synthetic transformations. The nitro group can be readily reduced to form an amino group (-NH₂), yielding substituted anilines, which are crucial intermediates in the synthesis of dyes and various bioactive molecules. nih.govbritannica.com The bromine atom can participate in a range of metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, enabling the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.

The specific arrangement of the substituents on the benzene ring in this compound—with the bromo and nitro groups positioned ortho and para respectively to the dimethoxymethyl group—creates a unique regio- and stereochemical environment that can be exploited in targeted synthetic routes.

Significance of the Dimethoxymethyl Functional Group in Synthetic Strategies

The dimethoxymethyl group, [-CH(OCH₃)₂], is a key structural feature of this compound that holds considerable strategic value in multistep organic synthesis. This functional group is a dimethyl acetal (B89532), which serves as a stable protecting group for a formyl (aldehyde, -CHO) group.

In organic synthesis, it is often necessary to perform chemical transformations on one part of a complex molecule while preventing reactions at another, more reactive site. Aldehydes are highly reactive and can be incompatible with many reaction conditions, including those involving strong bases, nucleophiles, or certain oxidizing and reducing agents. The acetal functionality, by contrast, is stable under neutral and basic conditions.

This stability allows chemists to carry out reactions involving the nitro or bromo groups—such as reduction of the nitro group or participation of the bromo group in cross-coupling reactions—without affecting the latent aldehyde. Once the desired modifications are complete, the dimethoxymethyl group can be easily and cleanly converted back to the aldehyde through acid-catalyzed hydrolysis. This protecting group strategy is a fundamental tactic that enables the efficient and controlled synthesis of complex, polyfunctional molecules. The presence of a masked aldehyde in this compound makes it a valuable intermediate for producing substituted nitro- or amino-benzaldehydes, which are important building blocks for pharmaceuticals and other fine chemicals.

Table of Chemical Compounds and Reactions

| Name |

| This compound |

| Aniline (B41778) |

| Heck Reaction |

| Sonogashira Reaction |

| Suzuki Reaction |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-(dimethoxymethyl)-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4/c1-14-9(15-2)6-3-4-8(11(12)13)7(10)5-6/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZGRDVURZBPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=C(C=C1)[N+](=O)[O-])Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648735 | |

| Record name | 2-Bromo-4-(dimethoxymethyl)-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929095-57-8 | |

| Record name | 2-Bromo-4-(dimethoxymethyl)-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 2 Bromo 4 Dimethoxymethyl Nitrobenzene and Its Structural Analogues

Established Synthetic Routes and Reaction Optimizations

Established synthetic methodologies for aromatic compounds heavily rely on electrophilic aromatic substitution (EAS), a cornerstone of organic synthesis for introducing functional groups onto a benzene (B151609) ring. msu.edu The success of synthesizing a specific isomer, such as 2-Bromo-4-dimethoxymethyl-nitrobenzene, hinges on a retrosynthetic analysis that determines the optimal sequence for introducing the bromo, nitro, and dimethoxymethyl functionalities. libretexts.orglibretexts.org

A plausible synthetic precursor to the target compound is 2-bromo-4-nitrobenzaldehyde (B1281138). chemicalbook.com The dimethoxymethyl group, an acetal (B89532), is typically installed by protecting the corresponding aldehyde. Therefore, the primary synthetic challenge lies in the efficient preparation of this aldehyde intermediate.

A logical synthetic sequence would involve:

Nitration of a suitable starting material.

Bromination directed by the existing substituent(s).

Functional group manipulation to introduce the aldehyde, followed by acetal formation.

For instance, starting with p-nitrotoluene (1-methyl-4-nitrobenzene), one could oxidize the methyl group to a carboxylic acid, convert it to an acyl chloride, and then reduce it to the aldehyde. However, a more direct route involves the oxidation of a methyl group on a pre-functionalized ring. chemicalbook.com

The introduction of nitro and bromo groups onto an aromatic ring is classically achieved through electrophilic aromatic substitution (EAS). msu.edu The order in which these groups are added is critical due to their directing effects. libretexts.org

Nitration: This reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). makingmolecules.comnbinno.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the nucleophilic benzene ring. makingmolecules.com The nitro group is a strong electron-withdrawing group and is deactivating, meaning it makes the aromatic ring less reactive toward further electrophilic substitution. msu.edumakingmolecules.com It is also a meta-director. makingmolecules.comaskfilo.com

Bromination: The electrophilic bromination of an aromatic ring is commonly carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). libretexts.orgyoutube.com The catalyst polarizes the Br-Br bond, making one bromine atom sufficiently electrophilic to be attacked by the ring. Halogens like bromine are deactivating yet ortho-, para-directing substituents. youtube.com More modern protocols may use N-bromosuccinimide (NBS) as a source of electrophilic bromine, sometimes in the presence of a catalyst. organic-chemistry.orggoogle.com

The synthesis of a compound like 2-bromo-4-nitrotoluene, a structural precursor, illustrates the importance of reaction order. Nitrating toluene (B28343) first would yield a mixture of ortho- and para-nitrotoluene. Brominating the p-nitrotoluene isomer would be difficult due to the deactivating nature of the nitro group. A more effective route is to first brominate toluene to yield p-bromotoluene, and then perform nitration. The ortho-, para-directing bromo group and the activating methyl group would direct the incoming nitro group to the desired position, ortho to the methyl group and meta to the bromo group. libretexts.org

| Reaction Type | Reagents | Electrophile | Directing Effect of Group |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Nitronium ion (NO₂⁺) | -NO₂ : Deactivating, Meta-director |

| Bromination | Br₂ / FeBr₃ | Polarized Br₂ (Brδ⁺) | -Br : Deactivating, Ortho, Para-director |

The dimethoxymethyl group, -CH(OCH₃)₂, is a dimethyl acetal. foodb.ca In organic synthesis, acetals are primarily used as protecting groups for aldehydes and ketones due to their stability under neutral or basic conditions and their facile removal under acidic conditions.

The formation of the dimethoxymethyl group is typically achieved by reacting the corresponding aldehyde (in this case, 2-bromo-4-nitrobenzaldehyde) with methanol (B129727) in the presence of an acid catalyst. This is a reversible equilibrium reaction, and to drive it toward the acetal product, water is usually removed as it is formed.

Reaction: R-CHO + 2 CH₃OH ⇌ R-CH(OCH₃)₂ + H₂O (requires acid catalyst)

The manipulation of this group involves its removal (deprotection) to regenerate the original aldehyde. This is accomplished by hydrolysis, which is simply the reverse of the formation reaction, carried out by treating the acetal with aqueous acid.

Innovative Synthetic Approaches and Emerging Paradigms

While classical EAS reactions are well-established, modern organic synthesis increasingly focuses on developing more efficient, selective, and sustainable methods. These include the use of transition-metal catalysis and the application of green chemistry principles.

Transition-metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com While direct C-H nitration or bromination via this method is less common than classical EAS, these catalytic systems are invaluable for the synthesis of complex structural analogues. Palladium (Pd) is one of the most widely used metals for cross-coupling reactions due to its high activity and tolerance for a wide range of functional groups. mdpi.com

An emerging and innovative strategy involves using the nitro group itself as a synthetic handle in cross-coupling reactions. This is known as denitrative coupling . researchgate.netacs.org Instead of being a permanent substituent, the nitro group can act as a leaving group, allowing for the introduction of other functionalities. This approach avoids the traditional multi-step sequence of reducing the nitro group to an amine, followed by diazotization and substitution. acs.org For example, palladium or rhodium catalysts can facilitate the coupling of nitroarenes with arylboronic acids to form C-O or C-C bonds, effectively replacing the nitro group. acs.orgccspublishing.org.cn

Common transition metal-catalyzed reactions useful in synthesizing complex aromatic analogues include:

Suzuki Coupling: Forms C-C bonds between an organoboron compound and an aryl halide. ccspublishing.org.cn

Heck Reaction: Couples aryl halides with alkenes. mdpi.com

Buchwald-Hartwig Amination: Forms C-N bonds from aryl halides and amines. ccspublishing.org.cn

These reactions provide powerful tools for modifying a core structure like a bromonitrobenzene to build a diverse library of analogues.

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.compaperpublications.org It is guided by twelve core principles that promote sustainability, efficiency, and safety. solubilityofthings.comnih.gov Key principles relevant to the synthesis of aromatic compounds include waste prevention, maximizing atom economy, using catalysis, and designing safer chemicals and processes. solubilityofthings.compaperpublications.orgepitomejournals.com

Applying these principles involves selecting reaction pathways that are more environmentally benign. For example, replacing hazardous organic solvents with water or other greener alternatives, or using catalytic reagents instead of stoichiometric ones, are common green chemistry strategies. paperpublications.orgepitomejournals.com A greener approach to bromination might involve using aqueous hydrogen bromide with hydrogen peroxide as an oxidant, avoiding the use of corrosive liquid bromine and chlorinated solvents. researchgate.net

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org

Formula: Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

A reaction with a high atom economy generates minimal waste, as most of the reactant atoms are utilized in the product. wikipedia.org Addition reactions are the most atom-economical, as they have a theoretical atom economy of 100%. youtube.com Substitution and elimination reactions are inherently less efficient as they produce byproducts. rsc.org

| Reaction Class | General Equation | Theoretical Atom Economy | Example |

| Addition | A + B → C | 100% | Ethene + Br₂ → 1,2-Dibromoethane |

| Substitution | A-B + C → A-C + B | < 100% | Ar-H + Br₂ → Ar-Br + HBr |

| Elimination | A-B → A + B | < 100% | Cyclohexanol → Cyclohexene + H₂O |

Classical electrophilic aromatic substitution reactions have suboptimal atom economies. For example, the nitration of benzene generates water as a byproduct, and bromination produces hydrogen bromide waste. Catalytic processes are often superior because they can enable reactions with higher atom economy and reduce the need for stoichiometric reagents that end up as waste. rsc.org Designing synthetic routes that prioritize addition reactions over substitution reactions and utilize catalysts are key strategies for minimizing waste and adhering to green chemistry principles. nih.gov

Green Chemistry Principles in Synthetic Route Design

Alternative Solvents and Catalytic Systems

Research into the synthesis of this compound and its structural analogues has led to the exploration of various alternative solvents and catalytic systems aimed at improving reaction efficiency, selectivity, safety, and environmental sustainability. These investigations move beyond traditional methodologies by introducing novel media and catalysts that can offer significant advantages.

Alternative Solvents

The choice of solvent is critical in directing the outcome of electrophilic aromatic substitution and other related transformations. While common solvents are effective, specialized solvent systems have been shown to enhance performance for specific substrates.

Protic and Aprotic Solvents: Acetic acid is frequently employed as a solvent for the bromination of activated aromatic rings, as seen in the synthesis of related dimethoxy-substituted benzaldehydes. google.com For subsequent reaction steps, a range of organic solvents including acetonitrile, toluene, tetrahydrofuran (B95107) (THF), dioxane, and N,N-dimethylformamide (DMF) have been utilized. google.com In the synthesis of analogues via organometallic pathways, THF is a standard choice for facilitating metal-halogen exchange reactions. google.comgoogle.com Methanol has been used specifically for nucleophilic aromatic substitution (SNAr) reactions to introduce methoxy (B1213986) groups. google.comgoogle.com

Ionic Liquids: As part of a broader effort to develop more sustainable chemical processes, ionic liquids have been investigated as alternative media for bromination. nih.gov In cases where common water-immiscible organic solvents are not suitable, specific ionic liquids like trioctyl-(3-sulfopropyl)ammonium perchlorate (B79767) have been found to effectively dissolve reactants and facilitate the reaction. nih.gov

Aqueous and Mixed Systems: For certain substrates, reactions can be performed in mixed solvent systems. For instance, brominations using potassium hypobromite (B1234621) (KOBr), which is less reactive than molecular bromine, have been successfully conducted in a homogeneous alkaline mixture of water and ethanol. nih.gov

Alternative Catalytic Systems

The development of novel catalytic systems focuses on enhancing reaction rates, controlling regioselectivity, and enabling safer reaction protocols.

Heterogeneous Acid Catalysis: As an alternative to traditional mineral acids for reactions like nitration or acetal formation, heterogeneous acid catalysts such as the ion-exchange resin Amberlite IR have been employed. researchgate.net These solid-supported catalysts offer the significant advantage of being easily separable from the reaction mixture, allowing for straightforward recovery and recycling. researchgate.net

Palladium-Based Catalysts: For the further functionalization of bromo-nitroaromatic compounds, palladium catalysis is a powerful tool. Palladium-N-heterocyclic carbene (NHC) complexes have been demonstrated to be highly effective catalysts for Heck cross-coupling reactions involving 1-bromo-4-nitrobenzene. researchgate.net Studies optimizing these reactions have examined various solvents, including dimethylacetamide (DMA) and dimethylformamide (DMF), and bases such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), achieving excellent conversion rates. researchgate.net Palladium on carbon also serves as a catalyst for reduction reactions in the synthesis of related molecules. google.com

In Situ Reagent Generation: To mitigate the hazards associated with handling toxic and corrosive reagents like molecular bromine, protocols for its in situ generation have been developed. nih.gov This approach typically involves the oxidation of a bromide salt, such as potassium bromide (KBr) or hydrobromic acid (HBr), with an oxidizing agent like sodium hypochlorite (B82951) (NaOCl). nih.gov This method enhances safety by ensuring that the hazardous reagent is consumed as it is formed, minimizing its concentration in the reaction vessel.

Base Catalysis: The choice of base can be crucial for directing reaction pathways and preventing unwanted side reactions. In the synthesis of 4-bromo-2-methoxybenzaldehyde, for example, potassium carbonate was used as a base in methanol to facilitate a nucleophilic substitution reaction while minimizing the Cannizzaro reaction that is more prominent with stronger bases like sodium methoxide (B1231860). google.comgoogle.com

The table below summarizes various alternative solvent and catalytic systems employed in the synthesis of structural analogues of this compound.

| Reaction Type | Substrate | Solvent | Catalyst / Key Reagent | Outcome | Reference |

|---|---|---|---|---|---|

| Bromination | 3,4-dimethoxybenzaldehyde | Acetic Acid | Bromine | Synthesis of 2-bromo-4,5-dimethoxybenzaldehyde | google.com |

| Heck Reaction | 1-bromo-4-nitrobenzene | DMA | Pd-NHC Complex / Na₂CO₃ | High conversion (99.87%) in C-C bond formation | researchgate.net |

| Bromination (In situ) | Aromatic Substrates | Various | NaOCl / KBr | Safe and efficient protocol for bromination | nih.gov |

| Nitration (Acetalization) | Benzaldehyde (B42025) | Not specified | Amberlite IR (Ion-exchange resin) | Heterogeneous catalysis for nitrobenzaldehyde synthesis | researchgate.net |

| SNAr Reaction | 2-fluoro-4-bromobenzaldehyde | Methanol | Potassium Carbonate | Minimized side reactions compared to stronger bases | google.comgoogle.com |

| Bromination | Nitrobenzene (B124822) | None (neat) | Iron Powder | Synthesis of m-Bromonitrobenzene | orgsyn.org |

Reaction Pathways and Mechanistic Insights of 2 Bromo 4 Dimethoxymethyl Nitrobenzene

Transformations Involving the Bromo Substituent

The carbon-bromine bond on the aromatic ring is a key site for reactions that form new carbon-carbon and carbon-heteroatom bonds. The presence of the electron-withdrawing nitro group activates the ring, influencing the types of reactions that can occur at this position.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for aryl halides bearing strong electron-withdrawing groups, such as a nitro group. nih.govmasterorganicchemistry.com In the case of 2-bromo-4-dimethoxymethyl-nitrobenzene, the nitro group, being ortho and para directing, strongly activates the aromatic ring towards attack by nucleophiles. stackexchange.comechemi.com This activation facilitates the displacement of the bromide ion by a variety of nucleophiles.

The reaction proceeds via an addition-elimination mechanism. stackexchange.comlibretexts.org A nucleophile attacks the carbon atom bonded to the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing nitro group stabilizes this intermediate through resonance, which is a crucial factor for the reaction to proceed. stackexchange.commdpi.com The departure of the bromide leaving group then restores the aromaticity of the ring, yielding the substituted product. mdpi.com The rate of this reaction is generally dependent on the formation of the intermediate, which is the rate-determining step. masterorganicchemistry.comstackexchange.comechemi.com

Common nucleophiles used in these reactions include alkoxides, amines, and thiols, allowing for the introduction of a wide range of functional groups. For instance, reaction with sodium methoxide (B1231860) would replace the bromine atom with a methoxy (B1213986) group.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo substituent of this compound serves as an excellent handle for these transformations.

Heck Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgnih.gov The process is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. nih.govlibretexts.org

Suzuki Coupling : In a Suzuki reaction, the aryl bromide is coupled with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions and the commercial availability of a wide range of boronic acids.

Sonogashira Coupling : This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.orgnih.gov This method is instrumental in the synthesis of arylalkynes.

Stille Coupling : The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org A key advantage of this reaction is the stability of organostannanes to air and moisture. wikipedia.org The reaction is catalyzed by palladium and can be accelerated by the addition of copper(I) salts. organic-chemistry.orgharvard.edu

Buchwald-Hartwig Amination : This reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine in the presence of a base. wikipedia.orglibretexts.org This method has largely replaced older, harsher methods for the synthesis of aryl amines. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Heck Reaction | Alkene | Pd catalyst, Base | C(sp²)–C(sp²) |

| Suzuki Coupling | Organoboron reagent | Pd catalyst, Base | C(sp²)–C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)–C(sp) |

| Stille Coupling | Organostannane | Pd catalyst | C(sp²)–C(sp²) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | C(sp²)–N |

Reactivity of the Dimethoxymethyl Group

The dimethoxymethyl group, a dimethyl acetal (B89532), primarily functions as a protected form of an aldehyde. Its reactivity is centered around its hydrolysis to reveal the aldehyde and its stability under various conditions, which makes it a useful protecting group.

The dimethoxymethyl group is readily hydrolyzed to the corresponding aldehyde, 2-bromo-4-formylnitrobenzene, under acidic conditions. organic-chemistry.orglookchem.com This transformation is typically achieved by treatment with aqueous acid. The resulting aldehyde is a versatile functional group that can undergo a wide array of subsequent reactions.

For example, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or engaged in various carbon-carbon bond-forming reactions such as the Wittig reaction, Grignard additions, or aldol (B89426) condensations. The synthesis of 2-bromo-4-nitrobenzaldehyde (B1281138) from related precursors highlights the importance of this functional group in synthetic chemistry. chemicalbook.com

The dimethoxymethyl group serves as an effective protecting group for the aldehyde functionality. Acetals are stable to a wide range of reagents, including bases, nucleophiles, hydrides, and many oxidizing agents, under neutral or basic conditions. organic-chemistry.org This stability allows for chemical modifications at other positions of the this compound molecule without affecting the latent aldehyde.

Deprotection is most commonly achieved through acid-catalyzed hydrolysis. organic-chemistry.org Various mild methods for deprotection have been developed to accommodate sensitive substrates, employing catalysts such as iodine or Lewis acids like indium(III) trifluoromethanesulfonate (B1224126) under neutral conditions. organic-chemistry.orglookchem.comnih.gov The choice of deprotection method can be tailored to the specific needs of a synthetic sequence, ensuring the compatibility with other functional groups present in the molecule. researchgate.net

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group that can be transformed into several other important functionalities, most notably an amino group.

The reduction of the nitro group to an amine is one of the most significant transformations of aromatic nitro compounds. wikipedia.orgjsynthchem.com This conversion is fundamental in the synthesis of anilines, which are key intermediates in the pharmaceutical and dye industries. google.comacs.org A variety of reducing agents and conditions can be employed for this purpose.

Catalytic hydrogenation is a common and efficient method, utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel in the presence of hydrogen gas. wikipedia.orgacs.orgresearchgate.net Other methods include the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid, or reagents like sodium hydrosulfite. wikipedia.orgscispace.com The choice of reagent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. acs.org The resulting amine, 2-bromo-4-dimethoxymethylaniline, opens up further synthetic possibilities, such as diazotization reactions or N-alkylation and N-acylation.

Depending on the reaction conditions and the reducing agent used, the reduction of the nitro group can also yield intermediate products such as hydroxylamines or azo compounds. wikipedia.org For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can lead to the formation of a hydroxylamine (B1172632). wikipedia.org

Table 2: Summary of Functional Group Transformations

| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |

|---|---|---|---|

| Bromo | Nucleophilic Aromatic Substitution | Nucleophiles (e.g., RO⁻, R₂NH) | Ether, Amine, etc. |

| Bromo | Cross-Coupling (e.g., Suzuki) | Boronic acid, Pd catalyst, Base | Biaryl |

| Dimethoxymethyl | Hydrolysis (Deprotection) | Aqueous Acid | Aldehyde |

| Nitro | Reduction | H₂, Pd/C or Fe/HCl | Amine |

Selective Reduction to Amino Functionality

The transformation of the nitro group in this compound into an amino functionality is a pivotal reaction, yielding the corresponding aniline (B41778) derivative, 2-bromo-4-dimethoxymethyl-aniline. This reduction can be achieved with high selectivity, leaving the bromo and dimethoxymethyl groups intact. A variety of reducing agents and catalytic systems are effective for this conversion, with the choice of reagent often depending on the desired reaction conditions and substrate tolerance.

Commonly employed methods for the selective reduction of nitroaromatics include catalytic hydrogenation and the use of metal/acid combinations. Catalytic transfer hydrogenation, utilizing a hydrogen donor such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, is another efficient technique. The general mechanism for these reductions involves the stepwise addition of hydrogen atoms across the nitrogen-oxygen bonds of the nitro group, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine.

The chemoselectivity of this reduction is a critical aspect, particularly in the presence of the reducible bromine atom. However, the nitro group is generally more susceptible to reduction than an aryl bromide under typical catalytic hydrogenation conditions. This preferential reactivity allows for the targeted synthesis of 2-bromo-4-dimethoxymethyl-aniline, a valuable intermediate in the preparation of more complex molecules.

Table 1: Reagents for Selective Nitro Group Reduction

| Reagent/System | Description |

| H₂/Pd, Pt, or Ni | Catalytic hydrogenation using hydrogen gas and a metal catalyst. |

| Sn/HCl, Fe/HCl | Metal and acid combinations that generate hydrogen in situ. |

| NaBH₄/Catalyst | Sodium borohydride (B1222165) in the presence of a transition metal catalyst. |

| Hydrazine hydrate/Catalyst | Catalytic transfer hydrogenation. |

Involvement in Electrophilic Aromatic Substitution (Deactivating Effect)

In the context of electrophilic aromatic substitution (EAS), the benzene (B151609) ring of this compound is considered to be deactivated. This reduced reactivity towards electrophiles is a direct consequence of the electron-withdrawing nature of both the nitro group and the bromine atom. libretexts.org

The nitro group is a powerful deactivating group due to its strong resonance and inductive effects, which pull electron density away from the aromatic ring. This makes the ring less nucleophilic and therefore less reactive towards incoming electrophiles. libretexts.org The bromine atom also deactivates the ring through its inductive effect, although its lone pairs can participate in resonance, which slightly counteracts this deactivation. libretexts.org The cumulative effect of these two substituents renders the aromatic ring significantly less reactive than benzene itself.

Control and Prediction of Reaction Selectivity

The presence of multiple functional groups on the aromatic ring of this compound necessitates careful control of reaction conditions to achieve the desired selectivity. Both regioselectivity (the position of substitution on the aromatic ring) and chemoselectivity (the preferential reaction of one functional group over another) are critical considerations in the synthetic utility of this compound.

Regioselective Transformations of the Aromatic Ring

The directing effects of the existing substituents govern the regioselectivity of further electrophilic aromatic substitution reactions. The nitro group is a strong meta-director, while the bromine atom is an ortho, para-director. The dimethoxymethyl group, being an acetal of an aldehyde, is generally considered to be an ortho, para-directing group due to the electron-donating character of the oxygen atoms.

When multiple substituents are present, their directing effects can either reinforce or oppose each other. In the case of this compound, the directing effects are complex. The positions ortho and para to the bromine atom are C3 and C5. The positions meta to the nitro group are C3 and C5. The positions ortho and para to the dimethoxymethyl group are C3 and C5. Therefore, all three substituents direct incoming electrophiles to the C3 and C5 positions. This reinforcement of directing effects leads to a high degree of regioselectivity, with electrophilic attack being strongly favored at these positions.

Chemoselective Reactivity of Multiple Functional Groups

Chemoselectivity in the reactions of this compound refers to the ability to selectively transform one functional group in the presence of the others. As previously discussed, the nitro group can be selectively reduced to an amine without affecting the bromo or dimethoxymethyl groups.

The dimethoxymethyl group is an acetal, which serves as a protecting group for a benzaldehyde (B42025) functionality. This group is stable under neutral and basic conditions but can be readily hydrolyzed to the corresponding aldehyde under acidic conditions. This allows for the unmasking of the aldehyde at a desired stage in a synthetic sequence.

The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are typically catalyzed by palladium complexes. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom. The reactivity of the aryl bromide in these coupling reactions can be influenced by the electronic nature of the other substituents on the ring.

By carefully choosing the reaction conditions and reagents, it is possible to achieve a high degree of chemoselectivity, enabling the stepwise modification of the different functional groups on the this compound scaffold.

Advanced Synthetic Applications and Utility of 2 Bromo 4 Dimethoxymethyl Nitrobenzene As a Key Intermediate

Role in the Synthesis of Complex Organic Architectures

The structure of 2-Bromo-4-dimethoxymethyl-nitrobenzene is intentionally designed for the assembly of complex, multi-ring systems. The ortho-bromo nitroaromatic motif is a classic precursor for reactions that involve the formation of new rings. The dimethoxymethyl group acts as a stable, protected form of an aldehyde (a formyl group), which can be unmasked under specific acidic conditions. This latent aldehyde functionality provides a crucial reaction site for extending the molecular structure after the initial core has been assembled.

This strategic combination of reactive sites enables its use in sequential and cascade reactions. For instance, the nitro group can be reduced to an amine, which can then participate in an intramolecular cyclization reaction involving the bromine atom, often mediated by a transition metal catalyst like palladium. Following the formation of a core heterocyclic structure, the aldehyde can be deprotected and used for subsequent modifications, such as forming carbon-carbon bonds (e.g., through Wittig or aldol (B89426) reactions) or introducing new functional groups via reductive amination. This stepwise approach is fundamental to building the complex architectures required for pharmaceuticals and advanced materials.

Application in the Construction of Biologically Active Scaffolds and Precursors

The utility of this compound is particularly evident in the synthesis of molecules with significant biological activity. Many of the heterocyclic systems derived from this intermediate are recognized as "privileged scaffolds" in medicinal chemistry due to their recurring presence in approved drugs.

One of the most important scaffolds accessible from this intermediate is the indazole ring system. nih.govaustinpublishinggroup.com Indazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antifungal, anti-HIV, and potent antitumor properties. nih.gov For example, several modern kinase inhibitors used in cancer therapy, such as Pazopanib and Axitinib, feature an indazole core. nih.govnih.gov The synthesis of these complex drugs often relies on precursors with similar substitution patterns to this compound. A documented synthetic route for a kinase inhibitor intermediate involves the reaction of a related nitroaromatic compound (1-fluoro-2-methoxy-4-nitrobenzene) followed by the reduction of the nitro group to form a key amine precursor, highlighting a parallel strategy. nih.gov

Furthermore, related pyrrolo[2,3-d]pyrimidine scaffolds, which can be synthesized from appropriate precursors, have been identified as potent tyrosine kinase inhibitors. nih.gov The ability to generate such valuable and highly sought-after molecular frameworks underscores the importance of this compound as a starting material in drug discovery and development programs.

Table 1: Examples of Biologically Active Scaffolds Derivable from o-Halo/Nitro Benzaldehyde (B42025) Precursors

| Scaffold | Associated Biological Activity | Example Drug(s) |

|---|---|---|

| Indazole | Anticancer (Kinase Inhibition), Anti-inflammatory | Pazopanib, Axitinib nih.govnih.gov |

| Pyrrolo[2,3-d]pyrimidine | Anticancer (Tyrosine Kinase Inhibition) | N/A nih.gov |

| Quinazoline | Anticancer (EGFR Inhibition) | Erlotinib |

Contribution to the Synthesis of Heterocyclic Compounds

The primary application of this compound is in the synthesis of heterocyclic compounds, particularly fused N-heterocycles. researchgate.net Its structure is tailored for cyclization reactions that form pyrazole (B372694) rings fused to the initial benzene (B151609) ring, yielding indazoles.

Two principal synthetic strategies can be employed:

Reductive Cyclization of o-Nitroaldehydes: The compound can be deprotected to reveal the aldehyde, forming 2-bromo-4-formyl-nitrobenzene. This intermediate can then react with an amine to form an imine. Subsequent reduction of the nitro group to an amine, often using reagents like tri-n-butylphosphine or catalytic hydrogenation, leads to a spontaneous intramolecular cyclization to form the 2H-indazole ring system. nih.govorganic-chemistry.org

Annulation of o-Bromobenzaldehydes: Alternatively, the deprotected 2-bromo-4-formyl-nitrobenzene can be used in copper-catalyzed multicomponent reactions. For instance, reacting the aldehyde with a primary amine and sodium azide (B81097) in the presence of a copper catalyst is an efficient one-pot method for constructing the 2H-indazole skeleton. organic-chemistry.org This approach benefits from a broad tolerance of different functional groups on the amine partner.

The presence of both a bromo group and a nitro group provides synthetic flexibility, allowing chemists to choose the most suitable cyclization strategy based on the desired substitution pattern of the final heterocyclic product.

Table 2: Key Synthetic Transformations for Heterocycle Formation

| Precursor Type | Key Reagents | Resulting Heterocycle |

|---|---|---|

| o-Nitrobenzaldehyde | Primary Amine, P(n-Bu)₃ (reductant) | 2H-Indazole nih.govorganic-chemistry.org |

| o-Bromobenzaldehyde | Primary Amine, NaN₃, Cu₂O (catalyst) | 2H-Indazole organic-chemistry.org |

| o-Aminobenzonitrile | Organometallic Reagents, Cu(OAc)₂ | 1H-Indazole nih.gov |

Potential in Advanced Material Science Applications

While the predominant use of this compound is in the synthesis of biologically active compounds, its potential extends to the field of material science. The heterocyclic systems derived from it, such as indazoles, are not only pharmacophores but also possess unique photophysical properties that make them suitable for use in functional materials.

Halogenated indazoles have been identified as valuable building blocks for the synthesis of dyes and other functional materials. nih.gov The extended π-systems of these aromatic heterocycles can be tuned by adding different substituents, which alters their absorption and emission of light. This tunability is a key property for developing organic light-emitting diodes (OLEDs), chemical sensors, and specialized pigments. The nitro group itself is a powerful chromophore, and its incorporation into larger conjugated systems can lead to materials with interesting optical and electronic properties. Although specific applications of this compound in this area are not yet widely documented, its role as a precursor to highly functionalized and electronically active heterocyclic systems suggests a strong potential for future exploration in the development of novel organic materials.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 1-fluoro-2-methoxy-4-nitrobenzene |

| 2-bromo-4-formyl-nitrobenzene |

| Axitinib |

| Erlotinib |

| Pazopanib |

| Sodium azide |

Spectroscopic Characterization and Computational Investigations of 2 Bromo 4 Dimethoxymethyl Nitrobenzene and Its Derivatives

Application of Advanced Spectroscopic Techniques

Spectroscopic analysis is fundamental to confirming the chemical structure of 2-Bromo-4-dimethoxymethyl-nitrobenzene and monitoring its transformations. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) offer complementary information about the molecular framework and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity of the carbon and hydrogen framework can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the benzylic proton of the acetal (B89532) group, and the methoxy (B1213986) protons. Based on analogous structures like 1'-(dimethoxymethyl)-4'-nitrobenzene, characteristic chemical shifts can be predicted researchgate.net. The aromatic protons on the nitro-substituted benzene (B151609) ring typically appear in the downfield region (around 7.6-8.2 ppm) due to the electron-withdrawing nature of the nitro group researchgate.net. The single benzylic proton (CH(OCH₃)₂) would likely resonate as a singlet around 5.4-5.5 ppm researchgate.net. The six equivalent protons of the two methoxy groups (OCH₃) are expected to produce a sharp singlet further upfield, typically around 3.3 ppm researchgate.net. The introduction of a bromine atom at the 2-position would further influence the specific shifts of the adjacent aromatic protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For related brominated and methoxy-substituted phenols, carbon signals are well-defined beilstein-journals.org. The carbon atom attached to the nitro group would be significantly deshielded. Aromatic carbons bonded to bromine also exhibit characteristic shifts. The acetal carbon (CH(OCH₃)₂) and the methoxy carbons would appear in the aliphatic region of the spectrum. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach, are often used alongside experimental data to assign ¹H and ¹³C chemical shifts accurately irjet.netresearchgate.netmdpi.com.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Aromatic CH | 7.6 - 8.2 | 115 - 150 | Exact shifts depend on position relative to Br and NO₂ groups. |

| Benzylic CH | ~ 5.4 | ~ 100 | Singlet, characteristic of the acetal proton. |

| Methoxy CH₃ | ~ 3.3 | ~ 55 | Singlet, integrating to 6 protons. |

| C-Br | - | ~ 110 - 120 | Quaternary carbon, deshielded by bromine. |

| C-NO₂ | - | ~ 145 - 155 | Quaternary carbon, strongly deshielded by the nitro group. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the nitro group. Asymmetric and symmetric stretching vibrations of the N-O bonds in aromatic nitro compounds typically appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively globalresearchonline.net. Other expected vibrations include C-H stretching of the aromatic ring and methyl groups, C=C stretching of the benzene ring (around 1400-1600 cm⁻¹), C-O stretching of the dimethoxymethyl group, and C-Br stretching at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and non-polar bonds. The symmetric stretching of the nitro group and the vibrations of the benzene ring are typically strong in the Raman spectrum irjet.netresearchgate.net. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, often aided by Density Functional Theory (DFT) calculations to predict theoretical spectra irjet.netlongdom.org.

Interactive Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | IR |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | IR, Raman |

| Acetal (C-O-C) | Stretch | 1050 - 1150 | IR |

| Bromo (C-Br) | Stretch | 500 - 650 | IR, Raman |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound (C₉H₁₀BrNO₄) is approximately 275.09 g/mol . The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of almost equal intensity.

Typical fragmentation pathways would likely involve the loss of the functional groups. Common fragmentation could include the loss of a methoxy radical (•OCH₃) to form an [M-31]⁺ ion, or the loss of the nitro group (•NO₂) to form an [M-46]⁺ ion. Cleavage of the bromine atom (•Br) would result in an [M-79/81]⁺ ion. Analysis of these fragments helps to confirm the presence and connectivity of the different parts of the molecule.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties of molecules at an electronic level. These theoretical approaches complement experimental data, offering deeper insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules nih.gov. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), various molecular properties can be accurately calculated irjet.netresearchgate.netnih.gov.

Electronic Properties: DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule nih.gov. A smaller gap suggests higher reactivity. For nitroaromatic compounds, the LUMO is often localized on the nitrobenzene (B124822) ring, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack nih.gov. In this compound, the MEP would show negative potential (red/yellow regions) around the oxygen atoms of the nitro group, indicating these are sites prone to electrophilic attack. Positive potential (blue regions) would likely be found around the aromatic protons, highlighting their acidic nature.

Interactive Table: Common DFT Calculation Outputs

| Calculated Property | Significance | Relevance to this compound |

| Optimized Geometry | Provides bond lengths and angles of the most stable conformation. | Confirms the molecular structure and steric interactions nih.govnih.gov. |

| HOMO/LUMO Energies | Determines the electronic energy gap, indicating chemical reactivity. | A smaller gap suggests the molecule is more reactive globalresearchonline.netnih.gov. |

| Vibrational Frequencies | Predicts IR and Raman spectra to aid in experimental assignments. | Helps confirm the presence of functional groups like NO₂ and C-Br irjet.netresearchgate.net. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict reactive sites. | Identifies regions susceptible to nucleophilic or electrophilic attack nih.gov. |

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the study of reaction mechanisms and the characterization of transition states. DFT calculations can be used to model the pathways of reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the dimethoxymethyl group.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools in medicinal chemistry and toxicology for predicting the biological activity of chemical compounds based on their molecular structures. dergipark.org.trdergipark.org.tr For derivatives of nitrobenzene, QSAR studies have been instrumental in understanding the relationship between their chemical makeup and toxicological effects. dergipark.org.tr These studies often employ a variety of molecular descriptors to quantify different aspects of a molecule's structure and properties.

Research on nitrobenzene derivatives has shown that their toxicity can be effectively modeled using descriptors related to hydrophobicity, electronic properties, and molecular size. nih.govresearchgate.net For instance, the logarithm of the 1-octanol/water partition coefficient (log Kow) is a common descriptor for hydrophobicity, while quantum chemical parameters like the lowest unoccupied molecular orbital (LUMO) energy and maximum acceptor superdelocalizability (Amax) are used to describe electronic characteristics. nih.gov

In a study on the toxicity of alkyl- and halogen-substituted nitro- and dinitrobenzenes to Tetrahymena pyriformis, a strong relationship was found between toxicity (expressed as log (IGC50-1)) and Amax. nih.gov The inclusion of log Kow and LUMO energy in two-parameter QSAR models further improved the predictive power. nih.gov Another study on a series of 50 nitrobenzene derivatives also highlighted the utility of combining Parr's electrophilicity index, log P, and LUMO energy to develop a robust QSAR model for predicting toxicity. researchgate.net

The development of these QSAR models typically involves multiple linear regression (MLR) analysis to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). researchgate.netnih.gov The statistical validity of the developed models is crucial and is assessed using various parameters.

| Statistical Parameter | Description | Acceptable Value |

| n | Number of compounds in the dataset | - |

| R² | Coefficient of determination, indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (or r²cv) | Cross-validated correlation coefficient, a measure of the predictive ability of the model. | > 0.6 |

| s (or SEE) | Standard error of the estimate. | Lower values indicate a better fit. |

| F | F-statistic, indicates the overall significance of the regression model. | Higher values indicate greater significance. |

| PRESS | Predicted Residual Sum of Squares. | Lower values indicate better predictive ability. |

For example, a QSAR model for the toxicity of nitrobenzene derivatives to Tetrahymena pyriformis yielded a strong correlation with an R² value of 0.847 when using Amax as the descriptor. nih.gov The addition of log Kow resulted in an improved R² of 0.897. nih.gov Similarly, a study on xanthone (B1684191) derivatives as anti-tuberculosis agents reported a QSAR model with an R² of 0.730. nih.gov Another investigation on nitrobenzene derivatives found that a model incorporating second-order hyperpolarizability and the conductor-like screening model (COSMO) area showed an R² of 89.493%. dergipark.org.tr

These findings underscore the importance of selecting appropriate descriptors to build reliable QSAR models for predicting the biological activity of nitrobenzene derivatives. While specific QSAR studies on this compound derivatives are not extensively documented in publicly available literature, the established methodologies and descriptors used for other nitrobenzene compounds provide a solid foundation for future investigations into this specific class of molecules.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the spatial arrangements of atoms in a molecule and their dynamic behavior over time.

Conformational analysis aims to identify the stable conformations (conformers) of a molecule, which correspond to energy minima on its potential energy surface. For a molecule like this compound, the rotation around single bonds, such as those connecting the dimethoxymethyl group to the benzene ring, will give rise to various conformers. Computational methods, such as those based on density functional theory (DFT), can be employed to calculate the energies of different conformations and identify the most stable ones. researchgate.net

Molecular dynamics simulations provide a deeper understanding of the dynamic nature of a molecule by simulating the movement of its atoms and molecules over a period of time. researchgate.net These simulations can reveal how the molecule interacts with its environment, such as solvent molecules, and can provide insights into its flexibility and the transitions between different conformations. For instance, MD simulations have been used to study the interactions of a bromo-dichlorobenzene derivative with water molecules, identifying the atoms that have significant interactions. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。